2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule identified through an in silico docking approach for its potential to inhibit the hemopexin domain of matrix metalloproteinase-9 (MMP-9) []. This compound belongs to the class of quinazolinone derivatives, which are recognized for their diverse biological activities []. While its potential therapeutic applications remain under investigation, 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide serves as a valuable research tool for understanding the role of MMP-9 in various cellular processes, including cancer cell migration and proliferation.
2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide specifically binds to the hemopexin domain of MMP-9 []. This binding event disrupts MMP-9 homodimerization and interferes with its interaction with cell surface proteins like CD44 and α4β1 integrin []. This disruption subsequently inhibits downstream signaling pathways, including EGFR-MAP kinase, which are crucial for MMP-9-mediated cell migration and proliferation [].
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3